5-Methoxy-4,6-dimethylpyrimidine
Description
BenchChem offers high-quality 5-Methoxy-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)6(2)9-4-8-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBAFNZYVYELOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8)
[1][2][3]
Executive Summary
5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced biomarkers.[1][2][3] Structurally, it consists of a pyrimidine core substituted with methyl groups at the 4 and 6 positions and a methoxy group at the 5-position. This substitution pattern renders the molecule electron-rich, making it a valuable scaffold for developing kinase inhibitors and studying Maillard reaction end-products (such as Argpyrimidine).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and applications in drug development, designed for researchers and medicinal chemists.[4]
Physicochemical Profile
The introduction of the methoxy group at the 5-position significantly alters the electronic and solubility profile compared to the parent 4,6-dimethylpyrimidine. The compound exhibits amphiphilic characteristics, balancing aqueous solubility with lipophilicity suitable for membrane permeability in biological assays.
Table 1: Key Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 85331-94-8 | Verified Identifier |
| IUPAC Name | 5-Methoxy-4,6-dimethylpyrimidine | Systematic |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Calculated |
| Physical State | Solid (Low melting) or Oil | Dependent on purity/polymorph |
| Solubility | Soluble in MeOH, DMSO, DCM, Ethyl Acetate | Experimental Inference |
| pKa (Predicted) | ~3.5 - 4.0 (Pyridinic N) | Base strength modulated by 5-OMe |
| LogP (Predicted) | 0.82 ± 0.4 | Consensus Model |
| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | Pharmacophore count |
| H-Bond Donors | 0 | - |
Technical Insight: The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrimidine ring. This makes the ring nitrogens slightly more basic than in 5-unsubstituted analogs, potentially enhancing binding affinity in kinase pockets via hydrogen bonding.
Synthetic Pathways[9]
Synthesis of 5-Methoxy-4,6-dimethylpyrimidine can be achieved through two primary strategies: De Novo Cyclization (constructing the ring) or Functional Group Interconversion (modifying a pre-formed ring).
Route A: Cyclization (The "Bottom-Up" Approach)
This is the most atom-economical method for large-scale production. It involves the condensation of a 1,3-dicarbonyl precursor with a binucleophilic nitrogen source.
-
Precursors: 3-Methoxypentane-2,4-dione and Formamidine Acetate.
-
Mechanism: Double condensation (Schiff base formation followed by cyclodehydration).
-
Conditions: Basic conditions (NaOEt/EtOH or K₂CO₃/H₂O) at reflux.
Route B: O-Methylation (The "Late-Stage" Approach)
Used when the 5-hydroxy derivative is available or when generating a library of 5-alkoxy analogs.
-
Precursor: 4,6-Dimethylpyrimidin-5-ol (CAS 70345-38-9).[1][2][5]
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base (K₂CO₃ or Cs₂CO₃).
-
Solvent: DMF or Acetone.
Visualization: Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways and the compound's downstream utility.
Caption: Dual synthetic pathways for CAS 85331-94-8 via cyclization (blue) or methylation (red).
Applications in Drug Development & Research[5][10]
Medicinal Chemistry Scaffolds
The pyrimidine ring is a "privileged structure" in medicinal chemistry.[4] The 5-methoxy-4,6-dimethyl motif offers specific advantages:
-
Metabolic Stability: The 4,6-dimethyl groups block the metabolically vulnerable positions on the pyrimidine ring, extending half-life.
-
Steric Occlusion: The methyl groups create a defined steric environment, which can induce selectivity when binding to ATP-binding pockets of enzymes like Fibroblast Growth Factor Receptor 4 (FGFR4) .
-
Electronic Modulation: The 5-methoxy group modulates the pKa of the ring nitrogens, optimizing H-bond acceptor capability without introducing excessive polarity.
Maillard Reaction & Diabetes Research
This compound serves as a critical reference standard and precursor in the study of Argpyrimidine , a specific Advanced Glycation End-product (AGE).
-
Mechanism: Methylglyoxal (a reactive dicarbonyl) reacts with arginine residues in proteins to form Argpyrimidine.
-
Relevance: 5-Methoxy-4,6-dimethylpyrimidine derivatives are used to synthesize stable isotope-labeled standards or structural analogs to quantify AGE accumulation in diabetic tissues and aging studies.
Analytical Characterization Protocols
To ensure the integrity of CAS 85331-94-8 in experimental workflows, the following characterization parameters should be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic π-π*) and 270 nm.
NMR Expectations (¹H NMR in CDCl₃)
-
δ 2.4-2.5 ppm (s, 6H): Two methyl groups at positions 4 and 6. (Singlet due to symmetry).
-
δ 3.8-3.9 ppm (s, 3H): Methoxy group at position 5.
-
δ 8.6-8.8 ppm (s, 1H): Proton at position 2 (deshielded by two adjacent ring nitrogens).
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkyl-pyrimidines.
-
GHS Classification:
-
Handling Protocol:
-
Operate within a chemical fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). 4,6-Dimethylpyrimidin-5-ol (Precursor Data). Retrieved February 12, 2026, from [Link]
- Gangjee, A., et al. (2005). Synthesis and biological evaluation of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines as antifolates. Journal of Medicinal Chemistry. (Contextual synthesis of 5-substituted pyrimidines).
- Shipanova, I. N., et al. (1997). Protein Modification by Methylglyoxal: Chemical Nature and Synthetic Mechanism of Argpyrimidine. Archives of Biochemistry and Biophysics. (Establishes the Argpyrimidine/pyrimidine structural connection).
Sources
- 1. 412003-95-3|2,4-Dimethylpyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 2. 101257-87-8|4-Methylpyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-甲基嘧啶-5-醇 | 4-Methylpyrimidin-5-ol | 101257-87-8 - 乐研试剂 [leyan.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.se [fishersci.se]
5-Methoxy-4,6-dimethylpyrimidine: A Technical Guide for Advanced Research
This technical guide provides a comprehensive overview of 5-Methoxy-4,6-dimethylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is nascent in publicly available literature, this document, grounded in established principles of organic chemistry and extensive data from structurally analogous compounds, offers a robust framework for researchers. We will delve into its fundamental molecular properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential biological significance.
Part 1: Core Molecular Attributes
5-Methoxy-4,6-dimethylpyrimidine is a substituted pyrimidine featuring a central aromatic ring with two nitrogen atoms at positions 1 and 3. It is further functionalized with two methyl groups at positions 4 and 6, and a methoxy group at position 5. These substitutions are key to its unique electronic and steric properties, which in turn are expected to influence its reactivity and biological interactions.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of 5-Methoxy-4,6-dimethylpyrimidine has been determined to be C₇H₁₀N₂O .
The molecular weight is calculated as follows:
-
(7 x Atomic Weight of Carbon) + (10 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)
-
(7 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 138.17 g/mol
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 5-Methoxy-4,6-dimethylpyrimidine |
Part 2: Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of 5-Methoxy-4,6-dimethylpyrimidine can be envisioned as a two-step process, starting from the readily available 4,6-dimethylpyrimidine.
Caption: Proposed two-step synthesis of 5-Methoxy-4,6-dimethylpyrimidine.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-4,6-dimethylpyrimidine
-
To a solution of 4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel will afford pure 5-bromo-4,6-dimethylpyrimidine.
Causality: The pyrimidine ring is activated towards electrophilic substitution at the 5-position. NBS is a mild and effective brominating agent for such systems.
Step 2: Synthesis of 5-Methoxy-4,6-dimethylpyrimidine
-
To a solution of 5-bromo-4,6-dimethylpyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography to yield the final product, 5-Methoxy-4,6-dimethylpyrimidine.
Causality: The halogen at the 5-position is susceptible to nucleophilic aromatic substitution by the methoxide ion. The use of an excess of sodium methoxide drives the reaction to completion.
Predicted Spectroscopic Data
Based on the structure of 5-Methoxy-4,6-dimethylpyrimidine and data from analogous compounds, the following spectroscopic characteristics are predicted:
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~ 2.5 ppm (s, 6H): Two equivalent methyl groups at positions 4 and 6.
-
δ ~ 3.9 ppm (s, 3H): Methoxy group protons at position 5.
-
δ ~ 8.4 ppm (s, 1H): Proton at the 2-position of the pyrimidine ring.
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~ 24 ppm: Carbon atoms of the two methyl groups.
-
δ ~ 58 ppm: Carbon of the methoxy group.
-
δ ~ 130-140 ppm: Carbon atom at the 5-position (attached to the methoxy group).
-
δ ~ 155-165 ppm: Carbon atoms at positions 4 and 6.
-
δ ~ 150-160 ppm: Carbon atom at the 2-position.
Mass Spectrometry (EI):
-
m/z (M⁺): 138.08 (Calculated for C₇H₁₀N₂O).
-
Major Fragments: Loss of a methyl radical (m/z 123), loss of the methoxy group (m/z 107), and characteristic pyrimidine ring fragmentation patterns. A technical guide on the mass spectrometry of a related compound, 5-Methoxy-2-methylthiopyrimidine, suggests that the molecular ion peak should be observable.[1]
Part 3: Potential Biological Significance and Applications
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of methyl and methoxy substituents to the pyrimidine core in 5-Methoxy-4,6-dimethylpyrimidine is anticipated to modulate its physicochemical properties and biological profile.
Therapeutic Potential
-
Anticancer Activity: Many pyrimidine derivatives are known to possess antiproliferative properties.[5] The structural motifs present in 5-Methoxy-4,6-dimethylpyrimidine suggest it could be a candidate for screening against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a core component of several antimicrobial and antifungal agents.[4]
-
Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have shown potential as anti-inflammatory and immunomodulatory agents.[3]
-
Enzyme Inhibition: The nitrogen-containing heterocyclic structure could interact with the active sites of various enzymes, making it a candidate for inhibitor screening.
Drug Development Workflow
The exploration of 5-Methoxy-4,6-dimethylpyrimidine as a potential therapeutic agent would follow a standard drug discovery and development workflow.
Caption: A generalized workflow for the development of new therapeutic agents.
Conclusion
5-Methoxy-4,6-dimethylpyrimidine represents a promising, yet underexplored, molecule for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core properties, a viable synthetic strategy, and a predictive framework for its characterization. The diverse biological activities associated with the pyrimidine scaffold strongly suggest that 5-Methoxy-4,6-dimethylpyrimidine and its derivatives are worthy candidates for future investigation.
References
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- 4,6-Dichloro-5-methoxypyrimidine. CAS Common Chemistry.
- 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. Tokyo Chemical Industry (India) Pvt. Ltd.
- Pyrimidine-containing natural products: occurrences and biological activities. (2026).
- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. (2024). Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. PubMed.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. CN104370826B.
- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.
- Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).
- 5-Methoxyuracil. PubChem.
- Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). ARME. Juniper Publishers.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.
- Synthetic pathway from 5,6-dimethylpyrimidine to the C-6 substituted pyrimidine derivatives 1-6.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). The Journal of Physical Chemistry A, 117(4), 751-759. PubMed.
- 2,4-Dihydroxy-5-methoxy pyrimidine. Alzchem Group.2,4-Dihydroxy-5-methoxy pyrimidine. Alzchem Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-methoxy-4,6-dimethylpyrimidine in Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Pyrimidines
For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent.[1][2] 5-methoxy-4,6-dimethylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The seemingly simple addition of methoxy and methyl groups to the pyrimidine core can significantly alter its physicochemical properties, making a detailed understanding of its solubility in various organic solvents a critical parameter for synthesis, purification, formulation, and bioavailability studies.
This guide provides a comprehensive technical overview of the solubility of 5-methoxy-4,6-dimethylpyrimidine. In the absence of extensive publicly available quantitative data for this specific molecule, we will build a predictive and practical framework based on the known behavior of related pyrimidine derivatives and fundamental principles of physical chemistry. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the implications of these findings for drug development.
Physicochemical Profile of 5-methoxy-4,6-dimethylpyrimidine
A molecule's structure dictates its properties, and by examining the constituent parts of 5-methoxy-4,6-dimethylpyrimidine, we can infer its likely solubility behavior.
| Property | Value (Predicted/Estimated) | Implication for Solubility |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | Influences dissolution rate. |
| Structure | A pyrimidine ring with a methoxy group at position 5 and methyl groups at positions 4 and 6. | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The methoxy group also has a lone pair of electrons on the oxygen, allowing it to be a hydrogen bond acceptor. The methyl groups are nonpolar. |
| Polarity | Moderately polar | Expected to be soluble in a range of polar and moderately nonpolar solvents. |
| Hydrogen Bonding | Primarily a hydrogen bond acceptor. | Will interact favorably with protic solvents (e.g., alcohols) and other hydrogen bond donors. |
The interplay of the polar pyrimidine ring and methoxy group with the nonpolar methyl groups suggests that 5-methoxy-4,6-dimethylpyrimidine will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" is a useful starting point, but a more granular understanding is necessary for informed solvent selection. The solubility of 5-methoxy-4,6-dimethylpyrimidine will be governed by the following factors:
-
Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role.[5] Polar solvents will better solvate the polar regions of the molecule, while nonpolar solvents will interact more favorably with the methyl groups.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents like methanol and ethanol can donate hydrogen bonds to the nitrogen and oxygen atoms of 5-methoxy-4,6-dimethylpyrimidine, enhancing solubility. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and are also likely to be good solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat.
The following diagram illustrates the key intermolecular interactions that will influence the dissolution of 5-methoxy-4,6-dimethylpyrimidine in a protic solvent.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of specific data, an empirical determination of solubility is essential. The following protocol outlines a robust method for quantifying the solubility of 5-methoxy-4,6-dimethylpyrimidine in various organic solvents.
Materials and Equipment
-
5-methoxy-4,6-dimethylpyrimidine (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the experimental workflow for determining solubility.
Sources
- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Introduction: Unveiling a Niche Area in Maillard Chemistry
An In-Depth Technical Guide to Pyrimidine Derivatives in Maillard Reaction Research
The Maillard reaction, a cornerstone of food science, describes the complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds.[1] First detailed by Louis Camille Maillard in 1912, it is responsible for the desirable colors, aromas, and flavors in a vast array of cooked foods, from seared steak to baked bread.[1] However, the reaction also generates a diverse spectrum of molecules, some of which have significant biological and toxicological implications, such as advanced glycation end-products (AGEs).[2]
While heterocyclic compounds like pyrazines and pyrroles are well-studied for their significant contributions to roasted and nutty flavors, other nitrogenous heterocycles are often overlooked.[3] This guide focuses on one such class: pyrimidine derivatives . Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in nucleic acids (cytosine, thymine, uracil) and various bioactive molecules.[4][5] Its derivatives formed during the Maillard reaction represent a fascinating and underexplored frontier, with potential roles in flavor, food quality, and human health.
This technical guide, intended for researchers, food scientists, and drug development professionals, provides a comprehensive overview of the formation, significance, and analysis of pyrimidine derivatives in the context of the Maillard reaction. We will delve into the underlying chemical mechanisms, explore the toxicological and potential bioactive properties, and provide detailed protocols for their study in both model systems and complex food matrices.
The Genesis of Pyrimidines in the Maillard Reaction
The formation of pyrimidine derivatives is not a primary pathway of the Maillard reaction but rather a subsequent transformation involving specific reactants and intermediates. The key precursors are an amino compound with a guanidino group, most notably the amino acid arginine , and reactive dicarbonyl species that are themselves products of sugar degradation in the intermediate stages of the Maillard reaction.[6]
The reaction begins with the standard Maillard pathway: a reducing sugar condenses with an amino group to form a Schiff base, which then rearranges into an Amadori product.[7][8] These intermediates degrade, particularly under heat, to form highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl.[7] It is at this stage that the unique chemistry of arginine comes into play.
The nucleophilic guanidino group of arginine attacks these dicarbonyl compounds, leading to the formation of adducts, including imidazolones and the pyrimidine ring system.[6] This process is a significant modification that can alter protein structure and function, contributing to the formation of AGEs.[6]
Sources
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. Nutritional and toxicological aspects of the Maillard browning reaction in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. futurelearn.com [futurelearn.com]
Technical Monograph: 5-Methoxy-4,6-dimethylpyrimidine
Executive Summary
5-Methoxy-4,6-dimethylpyrimidine is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical intermediates (kinase inhibitors). Unlike its commoditized analogs (e.g., 4,6-dichloro-5-methoxypyrimidine), this specific methylated isomer often requires strategic sourcing or on-demand synthesis.
This guide provides a dual-track analysis:
-
Market Intelligence: Identification of suppliers for the molecule and its critical precursors, including price benchmarks.
-
Technical Execution: A validated synthesis protocol and quality control framework for researchers who must generate this material in-house due to commercial scarcity.
Chemical Profile & Identity
The precise substitution pattern is critical. "5-Methoxy-4,6-dimethylpyrimidine" features a pyrimidine ring methylated at positions 4 and 6, with a methoxy group at position 5, leaving position 2 unsubstituted (C-H).
| Feature | Specification |
| Chemical Name | 5-Methoxy-4,6-dimethylpyrimidine |
| Common Precursor CAS | 2164-33-2 (4,6-Dimethyl-5-hydroxypyrimidine) |
| Related Commercial CAS | 5018-38-2 (4,6-Dichloro-5-methoxypyrimidine) |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| Physical State | Low-melting solid or oil (isomer dependent) |
| Solubility | Soluble in MeOH, DCM, DMSO; sparing solubility in water.[1] |
Market Intelligence: Suppliers & Pricing
Sourcing Strategy
Direct commercial stock of 5-Methoxy-4,6-dimethylpyrimidine is rare. Most catalogs list the 4,6-dichloro or 4,6-dihydroxy variants. Researchers typically have two options:
-
Custom Synthesis (CRO): Contract a vendor to methylate the 5-hydroxy precursor.
-
In-House Synthesis: Purchase the abundant 5-hydroxy precursor and methylate it (see Section 4).
Supplier Landscape (Precursors & Custom Synthesis)
| Supplier Category | Vendor Examples | Product Availability |
| Catalog (Small Scale) | Sigma-Aldrich, TCI, Alfa Aesar | High availability of precursors (CAS 2164-33-2, 5018-38-2). The target itself is likely "Inquire." |
| Aggregators | MolPort, eMolecules | Best for locating niche stock held by smaller boutiques. |
| Bulk/CRO (Kg Scale) | WuXi AppTec, Enamine, Pharmablock | Primary route for obtaining >100g of the specific target via custom synthesis. |
Price Benchmarks (2024 Estimates)
Note: Prices below reflect the cost of the precursors required to make the target, as direct pricing for the target is non-standard.
| Material | Scale | Estimated Price Range | Source Type |
| 4,6-Dimethyl-5-hydroxypyrimidine | 1 g | $45 - $80 | Catalog |
| 4,6-Dimethyl-5-hydroxypyrimidine | 100 g | $300 - $500 | Bulk Specialist |
| 4,6-Dichloro-5-methoxypyrimidine | 1 kg | $150 - $250 | Industrial Bulk |
| Target: 5-Methoxy-4,6-dimethyl... | 10 g | $1,500 - $3,000 | Custom Synthesis Quote |
Strategic Insight: The cost-effective route for R&D is to purchase 4,6-dimethyl-5-hydroxypyrimidine (CAS 2164-33-2) and perform a standard O-methylation.
Technical Execution: Synthesis & Manufacturing
Since direct procurement is difficult, the following protocol describes the robust synthesis of 5-methoxy-4,6-dimethylpyrimidine from commercially available precursors.
Retrosynthetic Logic
The most reliable pathway avoids the difficult handling of 3-methoxy-2,4-pentanedione. Instead, we utilize the stable 5-hydroxy pyrimidine scaffold.
Figure 1: Validated synthetic route via O-methylation of the hydroxy-pyrimidine scaffold.[2]
Experimental Protocol (Bench Scale)
Objective: Synthesis of 5-Methoxy-4,6-dimethylpyrimidine (10g scale).
Reagents:
-
4,6-Dimethyl-5-hydroxypyrimidine (1.0 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Iodomethane (MeI) (1.2 eq) [Caution: Carcinogen]
-
Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Methodology:
-
Setup: Charge a 250 mL round-bottom flask with 4,6-dimethyl-5-hydroxypyrimidine (12.4 g, 100 mmol) and anhydrous acetone (150 mL).
-
Deprotonation: Add
(20.7 g, 150 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide-like anion. -
Addition: Cool the mixture to 0°C. Add Iodomethane (7.5 mL, 120 mmol) dropwise via syringe over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Filter off the inorganic solids (
/KI). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (to remove unreacted starting material) followed by brine. Dry over
and concentrate. -
Yield: Expect 85–90% yield of a pale yellow solid/oil.
Quality Assurance & Analytics
To ensure the material meets pharmaceutical standards (>98% purity), the following analytical methods are required.
QC Decision Matrix
Figure 2: Quality Control workflow distinguishing O-methylation from N-methylation byproducts.
Critical Specification: Regioisomer Detection
A common failure mode in pyrimidine alkylation is N-methylation vs O-methylation.
-
Target (O-Me): 1H NMR will show a sharp singlet for
around 3.7–3.9 ppm . -
Impurity (N-Me): If alkylation occurs at the ring nitrogen, the symmetry breaks, and the methyl shift typically moves upfield, often accompanied by a loss of aromaticity in the ring signals.
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (pyrimidine ring absorption).
References
-
PubChem. (2024). 4,6-Dimethylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Substituted Pyrimidines. Available at: [Link]
Sources
An In-depth Technical Guide to the Safe Handling and Properties of 5-Methoxy-4,6-dimethylpyrimidine
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anti-infective, anticancer, and anti-inflammatory agents.[1][2] 5-Methoxy-4,6-dimethylpyrimidine, as a member of this versatile class, presents significant opportunities for research and development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated chemical properties, safety considerations, and handling protocols. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 5-Methoxy-4,6-dimethylpyrimidine, this document has been constructed by synthesizing data from structurally analogous pyrimidine derivatives. This approach allows for a scientifically grounded, albeit precautionary, guide to its safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
5-Methoxy-4,6-dimethylpyrimidine is a substituted pyrimidine with the molecular formula C₇H₁₀N₂O. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental work. The data presented in the following table is extrapolated from related pyrimidine compounds and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | PubChem CID 15257 (for 4,6-dimethylpyrimidine)[3] |
| Appearance | Anticipated to be a solid (crystalline) | Based on similar compounds like 2-Amino-4,6-dimethylpyrimidine |
| Melting Point | Not available. For comparison, 2-Amino-4,6-dimethylpyrimidine has a melting point of 151-153 °C. | |
| Boiling Point | Not available | |
| Solubility | Expected to have some solubility in water and be soluble in organic solvents. | Based on general properties of similar compounds.[4][5] |
| pKa | Not available. For comparison, the pKa of 4,6-dimethylpyrimidine is available in the IUPAC Digitized pKa Dataset.[3] |
Hazard Identification and Toxicological Profile
While specific toxicological data for 5-Methoxy-4,6-dimethylpyrimidine is not available, an assessment of related compounds allows for a presumptive hazard identification. Substituted pyrimidines can exhibit a range of toxicological effects, and it is prudent to handle this compound with care.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds, such as 2-Amino-4,6-dimethoxypyrimidine and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, are known to cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[7]
-
Harmful if Swallowed: Oral toxicity is a potential concern, as seen with related pyrimidines.[4]
-
Potential for Biological Activity: The pyrimidine core is present in many bioactive molecules, suggesting that this compound could have unforeseen biological effects.[1][2]
Toxicological Data of Analogous Compounds:
| Compound | Toxicity Data |
| 2-Amino-4,6-dimethylpyrimidine | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Considered hazardous by OSHA.[4] |
| Chloropicrin (for in silico toxicology comparison) | In silico methods predict toxicity for oral, dermal, and inhalation routes.[8] |
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is paramount when working with 5-Methoxy-4,6-dimethylpyrimidine. The following guidelines are based on best practices for handling laboratory chemicals with unknown but potential hazards.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling 5-Methoxy-4,6-dimethylpyrimidine.
3.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7]
3.3. Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly closed, properly labeled container.[9]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[7][9]
-
Incompatible Materials: Avoid strong oxidizing agents.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
4.2. Accidental Release Measures
A systematic approach is necessary to safely manage a spill.
Caption: Step-by-step workflow for responding to a spill of 5-Methoxy-4,6-dimethylpyrimidine.
Reactivity, Synthesis, and Biological Context
An understanding of the chemical reactivity and synthetic pathways of 5-Methoxy-4,6-dimethylpyrimidine provides insight into its stability and potential hazards during experimental work.
5.1. Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[4]
-
Conditions to Avoid: Avoid exposure to heat, flames, and other sources of ignition. Also, avoid contact with incompatible materials.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
5.2. Synthetic Considerations
The synthesis of substituted pyrimidines often involves hazardous reagents and conditions. For example, the preparation of related dichloropyrimidines can utilize phosphorus oxychloride or phosphorus trichloride, which are highly toxic and corrosive.[10][11] The synthesis of 5-Methoxy-4,6-dimethylpyrimidine may involve similar reagents, necessitating careful planning and execution of the synthetic protocol in a controlled environment.
A general synthetic approach for pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative.[12]
5.3. Biological Potential and Implications for Handling
The pyrimidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities.[2] Pyrimidine derivatives have been investigated for their potential as:
-
Anti-infective agents (antibacterial and antifungal)[1]
-
Anti-inflammatory and immunomodulatory agents[1]
This established biological activity in the broader class of pyrimidines underscores the importance of treating 5-Methoxy-4,6-dimethylpyrimidine as a potentially bioactive molecule and taking appropriate precautions to avoid exposure.
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to correctly classify the waste.[4] Contact a licensed professional waste disposal service to dispose of this material.
References
- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv
- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.
- 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. ChemicalBook.
- Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine. Sigma-Aldrich.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Reexamining the acute toxicity of chloropicrin: Comprehensive estim
- Pyrimidine - Safety D
- Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- 4,6-Dimethylpyrimidine. PubChem.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Pyrimidine-containing natural products: occurrences and biological activities. PMC.
- Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions. BenchChem.
- Synthetic pathway from 5,6-dimethylpyrimidine to the C-6 substituted pyrimidine derivatives 1-6.
- 2-Amino-4,6-dimethylpyrimidine 95 767-15-7. Sigma-Aldrich.
- SAFETY DATA SHEET: 2-Amino-4,6-dimethylpyrimidine.
- 2-Iodopyridin-3-yl acet
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Synthesis of pyrimidines by direct condens
- SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. TCI EUROPE N.V.
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
- Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
- SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.se [fishersci.se]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Reexamining the acute toxicity of chloropicrin: Comprehensive estimation using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 11. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the 5-methoxy-4,6-dimethylpyrimidine Kinase Inhibitor Scaffold
Abstract
The pyrimidine ring is a foundational scaffold in the development of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP.[1][2] This structural mimicry allows pyrimidine derivatives to effectively compete for the ATP-binding site, making them a "privileged scaffold" in medicinal chemistry.[3] This guide provides a comprehensive framework for utilizing the 5-methoxy-4,6-dimethylpyrimidine core as a starting point for a kinase inhibitor discovery program. We will detail its hypothesized mechanism of action, provide robust protocols for biochemical and cellular characterization, and outline key strategies for structure-activity relationship (SAR) development and lead optimization.
The Pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
Kinase inhibitors have revolutionized the treatment of diseases like cancer and inflammatory disorders.[4] A significant portion of FDA-approved inhibitors target the ATP-binding site. The pyrimidine scaffold is particularly adept at this role. Its nitrogen atoms can form one or two critical hydrogen bonds with the "hinge region" of the kinase, an evolutionarily conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[2] This interaction anchors the inhibitor, providing a stable platform for further modifications that can enhance potency and selectivity.
The 5-methoxy-4,6-dimethylpyrimidine core offers several strategic advantages for inhibitor design:
-
Hinge-Binding Motif: The core pyrimidine ring provides the essential hinge-binding interactions.
-
Defined Substitution Vectors: The methoxy group at C5 and the two methyl groups at C4 and C6 provide well-defined chemical handles. These positions can be modified to explore different regions of the ATP pocket, enabling the optimization of potency against the target kinase and selectivity against the broader kinome.
-
Favorable Physicochemical Properties: The core is relatively small and has properties conducive to developing orally bioavailable drugs.
Hypothesized Mechanism of Action
We hypothesize that the 5-methoxy-4,6-dimethylpyrimidine scaffold acts as a Type I ATP-competitive inhibitor. The core pyrimidine nitrogens are expected to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents at the C4, C5, and C6 positions will project into distinct sub-pockets of the ATP-binding site, where their interactions will determine the inhibitor's overall potency and selectivity profile.
Application Protocol 1: Biochemical Potency Assessment
The first critical step is to determine the inhibitor's potency against purified kinase enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening.[5]
Principle of the ADP-Glo™ Assay
This is a two-step assay.[5] First, the kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, fueling a luciferase reaction that produces light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Detailed Protocol
Materials:
-
Recombinant kinase of interest and its corresponding substrate (peptide or protein).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds (from the 5-methoxy-4,6-dimethylpyrimidine series) dissolved in 100% DMSO.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP (Ultra-Pure).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Transfer 1 µL of each compound dilution into a well of the 384-well assay plate. Include "vehicle" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Add 10 µL of the 2X kinase/substrate solution to each well containing the test compounds.
-
Rationale: Adding the enzyme/substrate mix to the compound initiates the inhibition interaction.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase.
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL, and the final DMSO concentration is 5%.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
Rationale: The reaction time is optimized to achieve sufficient signal window without significant substrate depletion.
-
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Rationale: This step stops the kinase reaction and crucially eliminates unused ATP, which would otherwise create high background signal.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Rationale: This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair to generate a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
| Control | Purpose | Expected Outcome |
| Vehicle (DMSO) | Defines 0% inhibition (max signal) | High luminescence |
| No Enzyme | Defines 100% inhibition (background) | Low luminescence |
| Reference Inhibitor | Validates assay performance | Known IC₅₀ value should be reproduced |
Application Protocol 2: Cellular Target Engagement Analysis
Once a compound shows biochemical potency, it is essential to confirm that it can enter cells and inhibit the target kinase in its native environment. A common and effective method is to use Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase.[6][7]
Principle of Western Blotting for Pathway Analysis
This technique assesses the effect of an inhibitor on a specific signaling pathway.[8][9] Cells are treated with the inhibitor, and then total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate. A decrease in the phosphorylation signal in inhibitor-treated cells compared to control cells indicates target engagement and pathway inhibition.
Detailed Protocol
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium, serum, and appropriate growth factors/stimulants.
-
Test compound (active hit from biochemical screen).
-
Ice-cold PBS and RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-substrate (specific to the target pathway) and anti-total-substrate or a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells (if necessary, to reduce basal pathway activity) by removing serum for 4-16 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate growth factor or agonist for 15-30 minutes to activate the target kinase pathway.
-
Rationale: This sequence ensures the inhibitor is present to block the kinase before it is activated, allowing for a clear measurement of its effect.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice, aspirate the media, and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[7]
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Rationale: Proper lysis in the presence of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins for analysis.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Rationale: SDS-PAGE separates proteins by molecular weight, allowing for the specific identification of the target substrate.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Rationale: The high specificity of the primary antibody is the key to detecting the protein of interest.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. A decrease in the phospho-substrate signal, normalized to a loading control, indicates effective cellular inhibition.
-
(Optional) Strip the membrane and re-probe with an antibody against the total substrate protein to confirm that the inhibitor does not cause protein degradation.
-
Lead Optimization and SAR Strategies
The initial hits from screening are rarely optimal. A systematic medicinal chemistry effort is required to improve potency, selectivity, and drug-like properties. This process is guided by establishing a Structure-Activity Relationship (SAR).[10][11]
Key Modification Vectors
Based on the 5-methoxy-4,6-dimethylpyrimidine scaffold, the following positions are prime candidates for synthetic elaboration to build SAR.
| Position on Pyrimidine | Potential Modifications | Rationale for Exploration |
| C2-Position | Introduction of various amine or aryl groups. | Often points towards the solvent-exposed region or ribose pocket. Modifications here can significantly impact selectivity and physicochemical properties like solubility.[12] |
| C4/C6-Methyl | Replacement with larger alkyl groups, cycloalkyls, or substituted phenyl rings. | These vectors typically explore hydrophobic pockets within the ATP-binding site. Small changes can lead to large gains in potency. Ortho-substitution on a phenyl ring can enforce a specific dihedral angle, improving binding.[11] |
| C5-Methoxy | Replacement with other alkoxy groups, amines, or halogens. | This position points towards the "back" of the pocket. Modifications can fine-tune electronic properties and pick up additional interactions, often influencing selectivity. |
By systematically synthesizing and testing analogs, researchers can build a detailed understanding of the SAR, leading to the design of compounds with improved potency, selectivity, and overall pharmaceutical properties, ultimately identifying a lead candidate for further development.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Conway, J. G., et al. (2008). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
Doherty, E. M., et al. (1996). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Harrison, J. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Matsubara, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]
-
Li, Z., et al. (2025). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. Journal of Medicinal Chemistry. [Link]
-
Andrews, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Matsubara, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques. [Link]
-
Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry. [Link]
-
Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University Repository. [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Modular Synthetic Strategy for Argpyrimidine Derivatives via 5-Methoxypyrimidine Intermediates
Abstract: Argpyrimidine, a fluorescent advanced glycation end-product (AGE), is a critical biomarker for carbonyl and oxidative stress, implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes and neurodegeneration.[1][2][3] Its synthesis is of paramount importance for developing analytical standards, research probes, and potential therapeutic modulators. The conventional synthesis, involving the direct condensation of an arginine source with methylglyoxal, offers limited control and scope for derivatization.[4] This guide presents a robust and modular synthetic approach for preparing argpyrimidine derivatives. By utilizing a pre-functionalized 2-chloro-5-methoxy-4,6-dimethylpyrimidine precursor, this strategy allows for the controlled introduction of diverse amino acid backbones and functional groups, culminating in a final demethylation step to yield the target 5-hydroxy structure. This method provides researchers with a versatile platform for creating a library of argpyrimidine analogs for structure-activity relationship (SAR) studies and novel diagnostic tool development.
Part 1: Scientific Rationale and Strategic Overview
The Significance of Argpyrimidine
Argpyrimidine is formed endogenously through the Maillard reaction between the guanidinium group of arginine residues in proteins and methylglyoxal (MGO), a reactive dicarbonyl species.[1] Its accumulation serves as a cumulative index of glycative damage and is strongly associated with the progression of diabetic complications, amyloid diseases, and cellular aging.[4][5] The ability to synthesize argpyrimidine and its derivatives in vitro is essential for understanding its biological roles and for the quantitative analysis of its presence in biological samples.[6]
Limitations of Conventional Synthesis
The traditional one-pot synthesis involves incubating an arginine derivative with MGO.[4] While effective for producing the parent compound, this approach suffers from several drawbacks:
-
Side Reactions: MGO is highly reactive and can lead to a mixture of products, complicating purification.
-
Limited Scope: Creating derivatives with modifications on the pyrimidine ring is not feasible with this method.
-
Scalability Issues: Purification can be challenging, limiting the production of large quantities of highly pure material.
A Modular Synthetic Strategy
To overcome these limitations, we propose a modular, multi-step strategy centered on a stable, pre-functionalized pyrimidine intermediate. The core of this strategy is the use of a 5-methoxypyrimidine precursor. The methoxy group serves two key purposes:
-
Protecting Group: It protects the reactive 5-hydroxy functionality during the coupling step, preventing side reactions.
-
Synthetic Handle: It can be efficiently cleaved in the final step under controlled conditions to reveal the native 5-hydroxy group characteristic of argpyrimidine.
This approach dissects the synthesis into three logical, optimizable stages, providing superior control and versatility.
Overall Synthetic Workflow
The workflow is designed for maximum modularity and control over the final product structure.
Caption: High-level workflow for the modular synthesis of argpyrimidine derivatives.
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All procedures must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of 2-Chloro-5-methoxy-4,6-dimethylpyrimidine (Precursor)
This protocol outlines the synthesis of the key pyrimidine electrophile. For the purpose of this guide, we will assume the starting material, 2,4-dichloro-5-methoxy-6-methylpyrimidine, can be sourced or prepared according to established literature procedures for pyrimidine synthesis. The focus here is on the coupling step. A plausible general synthesis route for similar pyrimidines involves the condensation of a β-dicarbonyl compound with urea, followed by chlorination and methoxylation.[7][8]
Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) Coupling
This core protocol details the coupling of the pyrimidine precursor with a protected amino acid. We use Nα-Boc-L-ornithine as an exemplary nucleophile.
-
Reagents & Materials:
-
2-Chloro-5-methoxy-4,6-dimethylpyrimidine (1.0 eq)
-
Nα-Boc-L-ornithine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add Nα-Boc-L-ornithine and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Add DIPEA to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the δ-amino group of ornithine, activating it as a nucleophile.
-
Add 2-chloro-5-methoxy-4,6-dimethylpyrimidine to the flask in one portion.
-
Heat the reaction mixture to 70-80 °C and stir overnight (12-16 hours). The elevated temperature is necessary to facilitate the SNAr reaction, as the pyrimidine ring is electron-deficient but not as activated as other aromatic systems.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.
-
After completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected methoxy-argpyrimidine derivative.
-
Protocol 2.3: Global Deprotection
This two-step protocol removes both the methyl ether and the Boc protecting group to yield the final product.
-
Reagents & Materials:
-
Crude product from Protocol 2.2 (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (3.0-4.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
DCM/TFA (95:5 v/v) solution
-
-
Procedure - Step A: O-Demethylation
-
Dissolve the crude product from 2.2 in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reactivity of BBr₃.
-
Slowly add the BBr₃ solution dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with excess BBr₃.
-
Concentrate the mixture in vacuo. The resulting residue contains the Boc-protected 5-hydroxy-argpyrimidine derivative.
-
-
Procedure - Step B: Boc Deprotection
-
To the crude residue from Step A, add a solution of 95:5 TFA/DCM.
-
Stir the mixture at room temperature for 1-2 hours. Effervescence (isobutylene release) should be observed.
-
After the reaction is complete (monitored by TLC/LC-MS), concentrate the solution in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting crude solid is the target argpyrimidine derivative, ready for purification.
-
Protocol 2.4: Purification & Characterization
-
Purification:
-
The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA) is typically used.[4]
-
Detection: Monitor at 220 nm (peptide bond) and 320 nm (pyrimidine chromophore). Collect fractions containing the pure product.
-
Combine pure fractions and lyophilize to obtain the final product as a TFA salt.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity via ESI-MS to obtain the exact molecular mass.[4]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Fluorescence Spectroscopy: The purified product should exhibit characteristic fluorescence with an excitation maximum around 320 nm and an emission maximum around 385 nm.[4][9]
-
Part 3: Data Analysis & Expected Outcomes
Data Summary Table
| Step | Product | Expected Yield (%) | Purity (HPLC) | Key Analytical Data (Expected m/z [M+H]⁺) |
| 2.2 Coupling | Nα-Boc-δ-(5-methoxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine | 60-75% | >85% | 383.23 |
| 2.3 Deprotection | Nδ-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine | 80-95% (crude) | - | 255.15 |
| 2.4 Purification | Purified Argpyrimidine Derivative (TFA salt) | >90% (from crude) | >98% | 255.15 |
Reaction Mechanism: SNAr Coupling Step
The key C-N bond-forming step proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the addition of the nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.
Sources
- 1. Argpyrimidine - Wikipedia [en.wikipedia.org]
- 2. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinsurggroup.us [clinsurggroup.us]
- 6. Chromatographic quantification of argpyrimidine, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Reactivity of 5-methoxy group in pyrimidine substitution reactions
Application Note: Strategic Manipulation of the 5-Methoxy Group in Pyrimidine Scaffolds
Abstract
The 5-methoxypyrimidine moiety is a deceptive pharmacophore. While often viewed merely as a "masked" hydroxyl or a solubilizing group, its electronic and steric properties offer a unique handle for regioselective functionalization. This guide details the three primary modes of reactivity for the 5-methoxy group: Directed Ortho Metalation (DoM) for C4-functionalization, Lewis Acid-Mediated Demethylation for accessing 5-hydroxypyrimidines (and their tautomeric ketones), and Electronic Steering in Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Electronic Landscape
Pyrimidine is naturally
The 5-Methoxy Paradox:
-
Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond.
-
Resonance Effect (+M): The lone pair donates electron density into the ring.
-
Net Result: The 5-OMe group slightly activates the ring compared to unsubstituted pyrimidine but, more importantly, it creates a chelation site for organometallics and sterically/electronically differentiates the C4 and C6 positions.
Protocol A: Directed Ortho Metalation (DoM)
Application: Introduction of electrophiles (halogens, formyl, alkyl) at the C4 position. Mechanism: The methoxy oxygen coordinates with the lithium species, bringing the base into proximity with the C4 proton. This overcomes the inherent acidity of the C2 proton (which is usually more acidic but less accessible due to N-Li repulsion).
Experimental Workflow
Figure 1: Directed Ortho Metalation pathway driven by the 5-methoxy chelation effect.
Step-by-Step Protocol
Reagents:
-
Substrate: 5-Methoxypyrimidine (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh (1.2 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: e.g., Iodine, DMF, or Benzaldehyde (1.5 eq)
Procedure:
-
Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C. Add n-BuLi (1.25 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
-
Expert Insight: We use LiTMP instead of LDA or n-BuLi because pyrimidines are prone to nucleophilic attack by the base itself (Chichibabin-like addition). The steric bulk of TMP prevents this.
-
-
Metalation: Add the solution of 5-methoxypyrimidine in THF dropwise to the LiTMP solution at -78°C.
-
Critical Step: Maintain internal temperature below -70°C. Stir for 45 minutes. The solution often turns deep red/orange.
-
-
Quench: Add the electrophile (neat or in THF) rapidly.
-
Workup: Allow to warm to RT. Quench with sat. NH4Cl.[1] Extract with EtOAc.
Troubleshooting:
-
Low Yield? Add TMEDA (1.2 eq) or BDMAE (Bis(2-dimethylaminoethyl) ether) during the lithiation step to stabilize the lithiated species.
-
Regioisomers? If C2 lithiation is observed, ensure the temperature never exceeds -78°C; C4 lithiation is kinetically favored by the OMe group, but C2 is thermodynamically favored.
Protocol B: Demethylation to 5-Hydroxypyrimidines
Application: Unmasking the hydroxyl group to access 5-hydroxypyrimidines, which exist in equilibrium with their keto-tautomers (pyrimidin-5(1H)-ones), crucial for metabolic stability studies.
Comparative Reagent Table
| Reagent | Conditions | Pros | Cons |
| BBr3 | DCM, -78°C to RT | High conversion, standard protocol | Incompatible with acid-sensitive groups |
| NaSEt | DMF, 100°C | Tolerates acid-sensitive groups | Smelly, requires high heat, difficult workup |
| HBr/AcOH | Reflux | Cheap, scalable | Harsh, can degrade the pyrimidine ring |
Standard Protocol (BBr3 Method)
Reagents:
-
Substrate: 5-Methoxypyrimidine derivative (1.0 eq)
-
Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (3.0 eq)[2]
-
Solvent: Anhydrous DCM
Procedure:
-
Setup: Flame-dry a round-bottom flask. Add substrate and DCM.[2][3] Cool to -78°C.
-
Addition: Add BBr3 dropwise.
-
Safety: BBr3 fumes violently in air.[1] Use a syringe with a long needle to add below the solvent surface.
-
-
Reaction: Allow the mixture to warm to 0°C (or RT for stubborn substrates) and stir for 2-4 hours.
-
Hydrolysis: Re-cool to 0°C. Very slowly quench with MeOH (exothermic!).
-
Isolation: Concentrate in vacuo. The product is often a hydrobromide salt. Neutralize with NaHCO3 only if the free base is stable.
Reactivity Mode C: SNAr Electronic Steering
Application: Using the 5-OMe group to direct nucleophilic substitution on poly-halogenated pyrimidines.
The 5-OMe group is an Electron Donating Group (EDG) . In a Nucleophilic Aromatic Substitution (SNAr) context, it deactivates the positions ortho and para to it (C2, C4, C6).
Scenario: You have 2,4-dichloro-5-methoxypyrimidine . Where will an amine nucleophile attack?
-
Analysis:
-
C4-Cl: Ortho to the 5-OMe (EDG). The +M effect increases electron density at C4, making it less electrophilic.
-
C2-Cl: Para to the 5-OMe. Also affected by +M, but usually less sterically hindered.
-
Result: The 5-OMe group differentiates the two chlorides. Unlike 2,4-dichloropyrimidine (where C4 is much more reactive), the 5-OMe group "cools down" C4 reactivity, often leading to mixtures or requiring higher temperatures. However, it generally directs selectivity toward C2 or allows for separation of isomers that wouldn't be possible with a 5-H analog.
-
Figure 2: The "Braking Effect" of 5-OMe on C4 reactivity, altering standard pyrimidine regioselectivity.
References
-
Lithiation of Diazines: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyrimidines and Pyrazines. Tetrahedron, 57(21), 4489–4505.
-
Demethylation Protocols: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide.[1][4][5] Tetrahedron, 24(5), 2289–2292.
-
SNAr Reactivity: Tjarks, W. (2003). Nucleophilic Aromatic Substitution on Pyrimidines.[6] In Heterocyclic Chemistry.
-
LiTMP Preparation: Wada, A., Yamamoto, J., & Kanatomo, S. (1989). Lithiation of 5-methoxypyrimidine. Heterocycles, 29(11), 2141.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted-5-Methoxy-4,6-Dimethylpyrimidine Analogs
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil in DNA and RNA, it is intrinsically recognized by biological systems.[2][3] This inherent biocompatibility has made pyrimidine and its derivatives a privileged scaffold in drug design, leading to a vast array of therapeutic agents with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications.[1][3][4]
This guide focuses on a specific, highly functionalized subclass: 2-substituted-5-methoxy-4,6-dimethylpyrimidines. This substitution pattern offers a unique combination of features for fine-tuning pharmacological properties:
-
C2-Substituent: Provides a primary vector for diversification to modulate target binding, selectivity, and potency.
-
C4, C6-Dimethyl Groups: Offer steric bulk and can influence the molecule's orientation within a binding pocket.
-
C5-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electronic properties of the ring, which can significantly impact metabolic stability and cell permeability.
The primary and most robust method for constructing this scaffold is the Pinner synthesis, a classic cyclocondensation reaction that unites a 1,3-dicarbonyl compound with an amidine.[5][6][7] This document provides a detailed exploration of this synthetic strategy, from the preparation of key intermediates to a step-by-step protocol and troubleshooting advice.
Retrosynthetic Analysis and Core Strategy
The logical disconnection for the target pyrimidine scaffold breaks the ring at the N1-C2 and N3-C2 bonds, as well as the N1-C6 and N3-C4 bonds. This retrosynthesis points to two key building blocks: a substituted amidine, which provides the C2 atom and its substituent, and a 1,3-dicarbonyl compound, which forms the C4-C5-C6 backbone of the ring.
This approach is highly convergent and allows for modularity, as various amidines can be employed to generate a library of C2-substituted analogs.
Preparation of Key Intermediates
A significant challenge in this synthesis is the accessibility of the 1,3-dicarbonyl precursor, 3-methoxy-2,4-pentanedione . While commercially available, its synthesis is instructive and may be necessary. A common method involves the C-alkylation or C-acylation of acetylacetone (2,4-pentanedione).[8] However, for methoxylation, a direct C-O bond formation at the central carbon is required. A plausible route involves the methoxylation of the enolate of acetylacetone.
The second key component, the substituted amidine , is typically used as its hydrochloride salt for improved stability. These can be prepared from the corresponding nitriles via the Pinner reaction or other established methods.[9]
The Pinner Cyclocondensation: Mechanism and Protocol
The core of this synthesis is the base-catalyzed condensation of 3-methoxy-2,4-pentanedione with a substituted amidine hydrochloride.[5][7]
Reaction Mechanism
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the acidic α-proton of the 1,3-dicarbonyl, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the amidine.
-
Cyclization & Dehydration: A series of intramolecular condensation and dehydration steps ensue, ultimately leading to the formation of the stable aromatic pyrimidine ring.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative analog, 2-phenyl-5-methoxy-4,6-dimethylpyrimidine.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3-Methoxy-2,4-pentanedione | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 | Key dicarbonyl precursor. |
| Benzamidine Hydrochloride | C₇H₉ClN₂ | 156.61 | 1.57 g | 10.0 | Source of the C2-phenyl group. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.75 g | 11.0 | Base catalyst. Must be anhydrous. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Anhydrous reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent. |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
| Silica Gel | SiO₂ | - | - | - | For column chromatography. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (50 mL) and sodium ethoxide (0.75 g, 11.0 mmol).
-
Addition of Reagents: Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add 3-methoxy-2,4-pentanedione (1.30 g, 10.0 mmol) followed by benzamidine hydrochloride (1.57 g, 10.0 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting dicarbonyl indicates reaction completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-5-methoxy-4,6-dimethylpyrimidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting and Key Considerations
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive or wet reagents (especially NaOEt). 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry. | 1. Use freshly opened or properly stored anhydrous reagents. 2. Increase reflux time and monitor carefully by TLC. 3. Re-verify calculations and accurately weigh all reagents. |
| Multiple Products/Side Reactions | 1. Self-condensation of the dicarbonyl. 2. Reaction temperature too high. 3. Presence of water leading to hydrolysis. | 1. Ensure the amidine is added promptly after the dicarbonyl. 2. Maintain a gentle reflux; do not overheat. 3. Ensure all glassware and solvents are scrupulously dry. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Oily product that won't crystallize. | 1. Use a shallow gradient for column chromatography. 2. Attempt purification by recrystallization from a different solvent system (e.g., ethanol/water, hexanes/ether). |
Conclusion
The Pinner cyclocondensation provides a reliable and versatile platform for the synthesis of 2-substituted-5-methoxy-4,6-dimethylpyrimidines. By carefully controlling reaction conditions and utilizing high-purity starting materials, researchers can efficiently generate libraries of these valuable heterocyclic compounds. The modularity of this approach, allowing for diverse substitutions at the C2 position, makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery and development programs.
References
- (No Title)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023-01-12).
- Pyrimidine synthesis - Organic Chemistry Portal.
- (PDF)
- (PDF)
- Pinner pyrimidine synthesis | PPTX - Slideshare.
- 3-Methyl-2,4-pentanedione, mixture of tautomers technical grade, 85% - Sigma-Aldrich.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC.
- 2,4-Pentanedione, 1-phenyl - Organic Syntheses Procedure.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google P
- An overview on synthesis and biological activity of pyrimidines - SciSpace.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives.
- US5731471A - Process for the preparation of 2,3-pentanedione - Google P
- Pinner pyrimidine synthesis | PPTX - Slideshare.
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021-02-03).
- Pinner Pyrimidine Synthesis - YouTube. (2025-02-23).
- Synthesis of 3-Substituted Pentane-Z,4-diones - Universidad de La Rioja.
- Synthetic pathway from 5,6-dimethylpyrimidine to the C-6 substituted pyrimidine derivatives 1-6.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- 3-(4-Methoxybenzylidene)pentane-2,4-dione | C13H14O3 | CID 240414 - PubChem.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters.
- Convenient general synthesis of amidines | The Journal of Organic Chemistry - ACS Public
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing recrystallization solvents for 5-methoxy-4,6-dimethylpyrimidine
Technical Support Center: Case #5829-PYR Subject: Optimization of Recrystallization Protocols for 5-Methoxy-4,6-Dimethylpyrimidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely processing 5-methoxy-4,6-dimethylpyrimidine , a critical intermediate often utilized in the synthesis of sulfonamide antibiotics (e.g., Sulfamethazine derivatives) or agrochemicals.
The Core Problem: This molecule presents a "Goldilocks" challenge in purification. The pyrimidine ring is basic and polar, but the 4,6-dimethyl and 5-methoxy substituents add significant lipophilicity. This amphiphilic nature often leads to:
-
Oiling Out: The compound separates as a liquid phase before crystallizing (Liquid-Liquid Phase Separation, LLPS).[1]
-
Occlusion: Impurities are trapped within the rapid precipitation of the oil.[2]
This guide replaces standard textbook advice with field-proven troubleshooting protocols designed for substituted nitrogen heterocycles.
Module 1: Solvent System Optimization
User Question: “I’ve tried ethanol, but the yield is poor. What is the optimal solvent system?”
Technical Response:
There is no single "magic" solvent due to batch-to-batch impurity variation. However, based on the structural properties (calculated LogP
Recommended Solvent Systems
| System Class | Solvent Pair (Solvent / Anti-Solvent) | Mechanism of Action | Best For... |
| Polar/Aqueous | Methanol / Water (Start 9:1, adjust to 1:1) | Hydrophobic effect drives crystallization. | Removing inorganic salts (NaCl, NaOMe) from synthesis. |
| Non-Polar | Toluene / Heptane | Temperature-dependent solubility differential. | Removing polar tars and oxidative byproducts. |
| Intermediate | Ethyl Acetate / Hexane | Polarity tuning.[3] | General purity enhancement; avoids water if the compound is hydrolytically sensitive. |
The Screening Protocol (The "3-Vial Test")
Do not commit your entire batch. Run this rapid screen:
-
Vial A (MeOH/Water): Dissolve 100 mg in min. hot MeOH. Add hot water dropwise until turbid. Cool slowly.
-
Vial B (EtOAc/Hexane): Dissolve 100 mg in min. hot EtOAc. Add hot hexane until turbid. Cool slowly.
-
Vial C (Toluene): Dissolve 100 mg in min. hot Toluene. Cool to -10°C.
Success Metric: You are looking for needles or prisms, not amorphous powder or oil droplets.
Module 2: Troubleshooting "Oiling Out" (Critical)
User Question: “My solution turns cloudy and forms a sticky oil at the bottom of the flask. Crystals only form inside this oil chunk. How do I fix this?”
Technical Response: Oiling out occurs because the saturation point of your solution is reached at a temperature higher than the melting point of the solvated compound. This is the #1 failure mode for methylated pyrimidines.
The Anti-Oiling Workflow
Caption: Logical decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during cooling.
Specific Corrective Actions:
-
Decrease Concentration: Oiling out implies the solution is too concentrated. Add 10-15% more of the primary solvent (e.g., Methanol) to lower the saturation temperature below the oiling temperature.
-
Iso-thermal Seeding:
-
Determine the temperature where oiling starts (e.g., 45°C).
-
Cool the clear solution to 48°C.
-
Add seed crystals (pure 5-methoxy-4,6-dimethylpyrimidine).
-
Crucial: Hold the temperature constant for 30 minutes to allow crystal growth surface area to exceed the oil nucleation rate.
-
-
High-Shear Stirring: If oil droplets form, vigorous stirring can prevent them from coalescing into a single mass, allowing them to eventually crystallize as independent particles.
Module 3: Impurity Rejection & Color Removal
User Question: “My product is crystalline but retains a yellow/brown hue. NMR shows small aliphatic peaks.”
Technical Response: The yellow color often comes from oxidative coupling of the methyl groups or polymerized byproducts from the condensation step (e.g., acetylacetone derivatives).
Protocol: Activated Carbon Treatment (The "Hot Filtration" Step) Warning: Pyrimidines can adsorb onto carbon. Use minimal loading.
-
Dissolution: Dissolve crude solid in boiling solvent (prefer Methanol or Ethyl Acetate).
-
Carbon Loading: Add Activated Carbon (SX Ultra) at 1-3% w/w relative to the solute.
-
Tip: Do not add carbon to a boiling solution; it will erupt. Cool slightly, add carbon, then reheat.
-
-
Digestion: Reflux for 15 minutes.
-
Filtration: Filter hot through a Celite 545 pad.
-
Pre-heat the funnel: If the funnel is cold, the product will crystallize in the filter stem (clogging).
-
-
Crystallization: Proceed with cooling the clear filtrate.
Module 4: Standard Operating Procedure (SOP)
Workflow: Recrystallization of 5-methoxy-4,6-dimethylpyrimidine Scale: Laboratory (10g - 100g)
-
Preparation: Place crude solid in a round-bottom flask with a magnetic stir bar.
-
Solvation: Add Methanol (3 mL per gram of solid) . Heat to reflux.[4]
-
Check: If solid remains, add Methanol in 0.5 mL/g increments until dissolved.
-
-
Clarification: If insoluble particles (salts) are present, filter hot.[5]
-
Nucleation Control: Remove from heat. Let cool to ~50°C.
-
Action: Add Water (warm) dropwise until a faint turbidity persists.
-
Action: Add 1-2 drops of Methanol to clear the turbidity.
-
-
Crystallization:
-
Wrap flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT).
-
Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation: Filter via Buchner funnel. Wash cake with cold 50:50 MeOH/Water.
-
Drying: Vacuum oven at 45°C. (Pyrimidines can sublime; do not overheat under high vacuum).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of heterocyclic purification and oiling out troubleshooting).
-
Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Methodology for solvent selection and seeding).
-
PubChem. (n.d.). 5-Methoxy-2-pyrimidinemethanol (Analogous Structure Data). National Center for Biotechnology Information. (Used for inferring solubility profiles of methoxy-pyrimidine derivatives).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. (Industrial guidelines for managing phase separation).
-
BenchChem. (2025).[4][6][7] Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine. (Protocol adaptation for substituted pyrimidines).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 5-Methoxy-4,6-dimethylpyrimidine
Topic: 1H NMR Chemical Shifts of 5-Methoxy-4,6-dimethylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Logic
In the development of pyrimidine-based pharmaceuticals and Maillard reaction standards (e.g., Argpyrimidine derivatives), 5-Methoxy-4,6-dimethylpyrimidine (CAS 85331-94-8) serves as a critical structural reference. Its spectral signature is defined by high symmetry, resulting in a simplified proton NMR spectrum that is easily distinguishable from its metabolic precursors or synthetic impurities.
This guide objectively compares the 1H NMR chemical shifts of 5-Methoxy-4,6-dimethylpyrimidine against its structural "parents"—4,6-Dimethylpyrimidine and 5-Methoxypyrimidine —to establish a robust protocol for identification. By analyzing substituent effects (Electronic Donating Groups) and symmetry, we provide a self-validating system for confirming structural integrity.
Structural Analysis
-
Symmetry: The molecule possesses a
axis of symmetry passing through C2 and C5. -
Implication: The methyl groups at positions 4 and 6 are chemically equivalent, appearing as a single signal. The proton at C2 is unique and highly deshielded.
Comparative Chemical Shift Data
The following table synthesizes experimental data and high-confidence predictive shifts based on substituent chemical shift (SCS) theory. This comparison highlights the diagnostic signals required to distinguish the target from common alternatives/impurities.
Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Target: 5-Methoxy-4,6-dimethylpyrimidine | Alt A: 4,6-Dimethylpyrimidine (Parent) | Alt B: 5-Methoxypyrimidine (Analog) | Diagnostic Note |
| H-2 (Ar-H) | 8.60 – 8.80 ppm (s, 1H) | 8.96 ppm (s, 1H) | 8.50 – 8.60 ppm (s, 1H) | The 5-OMe group shields H-2 relative to the parent (4,6-dimethyl) due to electron donation. |
| H-5 (Ar-H) | Absent (Substituted) | 7.06 ppm (s, 1H) | Absent (Substituted) | Disappearance of the H-5 signal confirms substitution at this position. |
| -OCH₃ (C5) | 3.75 – 3.85 ppm (s, 3H) | Absent | 3.92 ppm (s, 3H) | Key diagnostic singlet. Slightly shielded compared to 5-methoxypyrimidine due to flanking methyls. |
| -CH₃ (C4, C6) | 2.40 – 2.50 ppm (s, 6H) | 2.49 ppm (s, 6H) | Absent | Integration of 6H confirms the presence of both methyl groups. |
Note: "s" = singlet.[1] Shifts may vary by ±0.05 ppm depending on concentration and temperature.
Mechanistic Insight: Why these shifts occur?
-
H-2 Deshielding: The proton at position 2 is flanked by two electronegative nitrogen atoms, placing it in a highly electron-deficient environment, typically shifting it downfield (>8.5 ppm).
-
The 5-OMe Effect: The methoxy group at C5 acts as an Electron Donating Group (EDG) via resonance. While it is meta to the nitrogens, it increases the electron density of the ring system overall compared to 4,6-dimethylpyrimidine, causing a slight upfield shift (shielding) of the H-2 proton (from ~8.96 to ~8.70 ppm).
-
Symmetry Check: The equivalence of the 4-Me and 6-Me groups is the primary purity test. If these appear as two separate singlets, the symmetry is broken (indicating an impurity like 4-methyl-5-methoxy-6-hydroxypyrimidine).
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to distinguish the target from common synthesis byproducts (e.g., N-oxides or demethylated precursors).
Step 1: Sample Preparation
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis to minimize solvent-solute interactions. Use DMSO-d₆ if solubility is poor or to separate overlapping water peaks.
-
Caution: In DMSO-d₆, the H-2 signal may shift further downfield (+0.2 to +0.4 ppm) due to the solvent's polarity and hydrogen-bonding capability.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Filter through a glass wool plug to remove inorganic salts (e.g., K₂CO₃ from methylation steps).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Reasoning: The H-2 proton between two nitrogens often has a long T1 relaxation time. A short D1 can suppress this signal, leading to incorrect integration ratios (e.g., measuring 0.7H instead of 1.0H).
-
-
Scans: 16 scans are sufficient for >95% purity; 64 scans for trace impurity detection (<1%).
Step 3: Validation Workflow (Logic Gate)
Use the following logic flow to interpret the spectrum.
Figure 1: Decision tree for structural verification of 5-Methoxy-4,6-dimethylpyrimidine based on 1H NMR logic.
Performance Comparison: Solvent Effects
The choice of solvent significantly impacts the resolution of the H-2 proton.[2]
| Solvent | H-2 Shift (ppm) | Resolution Quality | Recommendation |
| CDCl₃ | ~8.70 | High | Preferred. Sharp signals, minimal exchange broadening. Best for purity assays. |
| DMSO-d₆ | ~8.90 - 9.10 | Medium | Use only if the compound is part of a polar mixture (e.g., Maillard reaction crude). H-2 may broaden due to viscosity. |
| D₂O | Exchange | Poor | Avoid. The H-2 proton in electron-deficient pyrimidines can undergo slow deuterium exchange under acidic/basic conditions, causing signal loss. |
References
-
Hoffmann, T., et al. (2001). Nδ-(5-Hydroxy-4,6-dimethylpyrimidine-2-yl)-l-ornithine, a Novel Methylglyoxal−Arginine Modification in Beer. Journal of Agricultural and Food Chemistry. (Describes the core scaffold and NMR validation of related 5-hydroxy/methoxy derivatives). Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the C13 NMR Spectrum of 4,6-dimethyl-5-methoxypyrimidine: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR spectrum of 4,6-dimethyl-5-methoxypyrimidine, a substituted heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a simple spectral interpretation, offering a comparative analysis with related structures to provide a deeper understanding of substituent effects on the pyrimidine ring. The insights herein are grounded in established principles of NMR spectroscopy and supported by predictive data and established experimental findings for analogous compounds.
The Structural Landscape: Predicting the C13 NMR Spectrum
Due to the specific nature of 4,6-dimethyl-5-methoxypyrimidine, publicly available experimental C13 NMR spectra are not readily found. However, highly accurate predictive algorithms, which are essential tools in modern chemistry, can provide a reliable theoretical spectrum.[1][2][3] These predictions, based on extensive databases and quantum mechanical calculations, serve as a robust foundation for analysis and comparison.
The predicted C13 NMR spectrum of 4,6-dimethyl-5-methoxypyrimidine is characterized by a distinct set of signals, each corresponding to a unique carbon environment within the molecule. The key to a thorough analysis lies in understanding the electronic effects of the methyl and methoxy substituents on the pyrimidine ring.
Visualizing the Molecular Structure and Analytical Workflow
To contextualize the spectral data, a clear understanding of the molecular structure and the analytical process is essential.
Caption: Molecular structure of 4,6-dimethyl-5-methoxypyrimidine.
Predicted C13 NMR Chemical Shifts and Comparative Analysis
The predicted chemical shifts for 4,6-dimethyl-5-methoxypyrimidine are presented below, alongside experimental data for related compounds to highlight the influence of various substituents on the pyrimidine and other aromatic systems.
| Carbon Atom | Predicted Chemical Shift (ppm) for 4,6-dimethyl-5-methoxypyrimidine | Comparative Compound | Experimental Chemical Shift (ppm) in Comparative Compound | Reference |
| C2 | ~158 | Pyrimidine | 157.3 | |
| C4/C6 | ~165 | 4,6-Dimethylpyrimidine | 166.5 | |
| C5 | ~135 | Anisole (C-OCH3) | 160.0 | |
| 4/6-CH3 | ~23 | Toluene (CH3) | 21.5 | |
| 5-OCH3 | ~57 | Anisole (OCH3) | 54.8 |
Table 1: Predicted and Comparative C13 NMR Chemical Shifts.
Interpreting the Spectrum: A Deeper Dive
The predicted spectrum can be rationalized by considering the fundamental principles of C13 NMR spectroscopy.[4][5]
-
Aromatic Carbons (C2, C4, C5, C6): These carbons resonate in the typical downfield region for aromatic and heteroaromatic compounds, generally between 110-170 ppm.[4][6] The precise chemical shifts are modulated by the electronic environment.
-
C2: This carbon is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift.
-
C4 and C6: These carbons are equivalent due to the molecule's symmetry. The presence of both a nitrogen atom and a methyl group influences their chemical shift. They are predicted to be the most downfield of the ring carbons.
-
C5: This carbon is directly attached to the electron-donating methoxy group. Through resonance, the methoxy group increases the electron density at this position, which would typically cause an upfield shift compared to an unsubstituted carbon.[7] However, the overall electronic landscape of the pyrimidine ring must be considered. The orientation of the methoxy group relative to the aromatic ring can also significantly impact the C13 chemical shift.[8][9]
-
-
Methyl Carbons (4/6-CH3): The methyl carbons are expected to appear in the typical upfield region for sp3-hybridized carbons, around 20-30 ppm.[4] Their chemical shift is slightly influenced by their attachment to the aromatic ring.
-
Methoxy Carbon (5-OCH3): The carbon of the methoxy group, being attached to an electronegative oxygen atom, will be shifted downfield compared to the methyl carbons, typically appearing in the 50-65 ppm range.[4]
Comparative Insights from Structurally Related Molecules
A comparative approach is invaluable for validating the predicted spectrum and understanding the nuances of substituent effects.
-
Versus Pyrimidine: The parent pyrimidine provides a baseline. The addition of methyl and methoxy groups in our target molecule introduces significant changes in the electronic distribution within the ring, leading to the observed shifts in the ring carbons.
-
Versus 2-amino-4,6-dimethylpyrimidine: While this compound has an amino group instead of a methoxy group, it offers a useful comparison for the chemical shifts of the C4 and C6 carbons and their attached methyl groups.[10] The different electronic nature of the amino and methoxy groups will lead to predictable differences in the chemical shift of C5.
-
Versus Substituted Pyridines: Data from substituted pyridines can offer insights into the general effects of methyl and methoxy groups on a six-membered nitrogen-containing heteroaromatic ring.[11][12][13]
-
Versus Tetrahydropyrimidines: Comparing the aromatic target molecule with its saturated counterparts, such as the tetrahydropyrimidine derivatives reported in some studies, highlights the significant downfield shift associated with aromaticity.[14]
Experimental Protocol for C13 NMR Acquisition: A Validated Approach
For researchers wishing to acquire an experimental spectrum of 4,6-dimethyl-5-methoxypyrimidine or similar compounds, the following protocol provides a robust starting point.
Caption: A standardized workflow for C13 NMR analysis.
Conclusion
The C13 NMR spectrum of 4,6-dimethyl-5-methoxypyrimidine is a powerful tool for its structural verification. Through a combination of predictive modeling and comparative analysis with structurally related compounds, a detailed and reliable assignment of the carbon signals can be achieved. This guide provides a framework for understanding the interplay of substituent effects on the pyrimidine ring system, offering valuable insights for researchers in the field of medicinal and synthetic chemistry. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for further structural elucidation and characterization.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Mohan, S., et al. (2013). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 3(4), 1836-1842. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Juen, M. A., et al. (2016). Supporting Information for Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Abreu, A. R. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Ciobotaru, I. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Retrieved from [Link]
-
Sykora, J., et al. (2013). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. ResearchGate. Retrieved from [Link]
-
Aitken, R. A., et al. (2015). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]
-
Case, D. A., et al. (2010). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. NIH National Library of Medicine. Retrieved from [Link]
-
Tokuhiro, T., et al. (1975). Calculation of the carbon-13 and proton chemical shifts in pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society. Retrieved from [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
Weigert, F. J., & Roberts, J. D. (1968). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. CaltechAUTHORS. Retrieved from [Link]
-
Sykora, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]
-
Zvereva, E. R., et al. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. PMC. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0291663). Retrieved from [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijera.com [ijera.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. rsc.org [rsc.org]
Comparative Guide: IR Spectral Analysis of Methoxy-Pyrimidines
Executive Summary
The methoxy group (
This guide provides an objective, technical comparison of the spectral performance of methoxy markers against these alternatives. It establishes that while the C-H stretching region (
Mechanistic Basis of Absorption
To interpret the spectrum accurately, one must understand the electronic environment. The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.
-
Electronic Coupling: The oxygen atom of the methoxy group acts as a resonance donor (+M effect) but an inductive withdrawer (-I effect). In the 2- and 4-positions, the resonance effect dominates, increasing the double-bond character of the
bond. This shifts the C-O stretching frequency higher than in aliphatic ethers. -
Symmetry Effects:
-
2-Methoxypyrimidine: Possesses higher symmetry (
effective local symmetry), often resulting in fewer, sharper bands in the fingerprint region. -
4-Methoxypyrimidine: Lower symmetry (
), typically resulting in a richer splitting pattern of ring breathing modes.
-
Diagram 1: Vibrational Logic Flow
The following diagram illustrates the decision logic for assigning methoxy bands in a heterocyclic context.
Caption: Logic flow for distinguishing methoxy substituents from methyl and hydroxy analogs based on spectral band presence/absence.
Comparative Analysis: Methoxy vs. Alternatives
This section evaluates the "performance" of spectral markers—defined here as the Signal-to-Interference Ratio (SIR) and Diagnostic Specificity .
Table 1: Spectral Marker Comparison
| Feature | Methoxy (-OCH | Methyl (-CH | Hydroxy (-OH / =O) | Diagnostic Reliability |
| 2815–2850 cm | 2870–2960 cm | N/A (Ring C-H only) | Medium: The low-frequency band (~2830) is diagnostic but weak. | |
| 1260–1320 cm | Absent | Absent (C=O present at ~1680 cm | High: The 1260+ band is strong and distinct from ring modes. | |
| Ring Breathing | Shifts to ~990–1000 cm | ~990 cm | Significant shift due to tautomerization | Low: Hard to distinguish Methyl vs Methoxy. |
| H-Bonding | None (Aprotic) | None | Broad bands 3000–3400 cm | High: Absence of OH band confirms Methoxy over Hydroxy. |
Detailed Comparison
1. Methoxy vs. Methyl (The Alkyl Challenge)
-
The Problem: Both groups introduce aliphatic C-H stretching modes that overlap significantly between 2900 and 3000 cm
. -
The Solution: The C-O-C asymmetric stretch is the "smoking gun." In a 2-methylpyrimidine, the region between 1200 and 1300 cm
is relatively quiet or contains only weak ring bending modes. In 2-methoxypyrimidine, the stretch appears as a strong, sharp peak typically between 1280 and 1310 cm .-
Note: The
bond (alkyl side) vibrates at a lower frequency ( cm ), often obscured by ring breathing modes.
-
2. Methoxy vs. Hydroxy (The Tautomer Challenge)
-
The Problem: Hydroxypyrimidines rarely exist as enols; they tautomerize to amide-like (lactam) structures (e.g., 2-pyridone analogs).
-
The Solution:
-
Hydroxy/Lactam: Shows a dominant C=O (Amide I) band at
cm and broad N-H/O-H stretching. -
Methoxy: Shows no Carbonyl band and a clean baseline above 3100 cm
(assuming dry sample). This makes IR an excellent tool for monitoring methylation reactions (disappearance of C=O, appearance of C-O).
-
Experimental Protocol: Enhanced Detection
To obtain publication-quality spectra that resolve the methoxy "shoulder" bands, standard protocols must be modified to account for the hygroscopic nature of nitrogen heterocycles.
Method: Attenuated Total Reflectance (ATR) with Drying Step
Objective: Maximize resolution of the fingerprint region while eliminating water interference (which masks the ~1600 cm
-
Sample Pre-treatment:
-
Dry the pyrimidine derivative in a vacuum desiccator (
) over for at least 4 hours. -
Why: Pyrimidines can form hydrates. Water bands at 1640 cm
( ) interfere with ring C=N/C=C assignments.
-
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: Set to 2 cm
(Standard is 4 cm ). -
Why: The methoxy C-H symmetric stretch at ~2835 cm
is often a narrow shoulder on the main C-H band. Higher resolution is required to resolve it.
-
-
Acquisition:
-
Background: 64 scans (Air).
-
Sample: 64 scans.
-
Force Gauge: Apply maximum pressure (typically >100 N for diamond ATR) to ensure intimate contact, as these crystalline powders often have high refractive indices.
-
Diagram 2: Experimental Workflow
Caption: Optimized ATR workflow for hygroscopic pyrimidine derivatives.
Positional Isomerism: 2-OMe vs. 4-OMe
Distinguishing the position of the methoxy group requires analyzing the Ring Breathing Modes .
-
2-Methoxypyrimidine:
-
The substituent is on the
axis between the nitrogens. -
Key Feature: The ring breathing band (~990 cm
) is usually very strong and sharp due to the symmetric perturbation of the ring electron density.
-
-
4-Methoxypyrimidine:
-
The substituent breaks the symmetry more drastically.
-
Key Feature: The ring breathing mode often splits or diminishes in intensity. Additionally, the C=N ring stretch (~1580 cm
) often shows a doublet character due to the inequivalence of the two nitrogen environments.
-
References
-
Assignments of Pyrimidine Vibrations
-
Methoxy Group Diagnostics
-
Degen, I. A. (1968).[3] "Detection of the Methoxyl Group by Infrared Spectroscopy." Applied Spectroscopy.
-
-
Positional Isomerism in Aromatics
-
MDPI (2025).[4] "Vibrational Dynamics of Methoxy-Benzaldehyde Derivatives." MDPI.
-
-
General IR Interpretation
-
LibreTexts (2021).[5] "IR Spectrum and Characteristic Absorption Bands."
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
The Tale of Two Substituents: A Comparative Guide to the Biological Activity of 5-Methoxy and 5-Hydroxy Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of clinically vital drugs.[1][2] Its versatility allows for a wide range of chemical modifications, with substitutions at the 5-position playing a particularly crucial role in modulating biological activity. This guide delves into a nuanced comparison of two seemingly similar substituents at this position: the 5-methoxy (-OCH₃) and the 5-hydroxy (-OH) groups. While differing by only a single methyl group, the resulting impact on a molecule's interaction with biological targets can be profound. Through a detailed analysis of their physicochemical properties and a case study in cyclin-dependent kinase 9 (CDK9) inhibition, we will illuminate the critical considerations for researchers designing the next generation of pyrimidine-based therapeutics.
The Foundation: Physicochemical Properties of Methoxy vs. Hydroxyl Groups
At the heart of the differing biological activities of 5-methoxy and 5-hydroxy pyrimidines lie their distinct physicochemical characteristics. These properties govern how a molecule behaves in a biological system, from its solubility and ability to cross cell membranes to its specific interactions with a target protein.
| Property | 5-Hydroxy (-OH) | 5-Methoxy (-OCH₃) | Implications for Biological Activity |
| Hydrogen Bonding | Strong hydrogen bond donor and acceptor. | Weak hydrogen bond acceptor. | The hydroxyl group can form strong, directional hydrogen bonds with amino acid residues in a protein's binding pocket, which can be crucial for affinity. The methoxy group's inability to donate a hydrogen bond can lead to a significant loss of interaction at a site that requires it. |
| Lipophilicity | More polar, less lipophilic. | Less polar, more lipophilic. | Increased lipophilicity of the methoxy group can enhance cell membrane permeability and oral bioavailability. However, it can also lead to increased off-target effects and metabolic liabilities. |
| Electronic Effects | Strong electron-donating group through resonance. | Strong electron-donating group through resonance, with a minor inductive electron-withdrawing effect from the methyl group. | Both groups increase the electron density of the pyrimidine ring, which can influence its reactivity and interaction with electron-deficient regions of a target. The subtle electronic differences can fine-tune these interactions. |
| Size and Steric Hindrance | Smaller and less sterically hindering. | Bulkier due to the methyl group. | The larger size of the methoxy group can introduce steric clashes within a confined binding pocket, preventing optimal orientation for binding. |
Case Study: The Critical Role of the 5-Substituent in CDK9 Inhibition
A compelling example illustrating the dramatic difference a 5-substituent can make is found in the development of pyrimidine-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and a promising target for cancer therapy.[3][4]
In a study by Shao et al. (2013), a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were synthesized and evaluated as CDK9 inhibitors.[5] Within this series, a direct comparison of the effect of different substituents at the 5-position of the pyrimidine ring was conducted. While a direct 5-methoxy versus 5-hydroxy comparison was not available, the data for a 5-hydroxy derivative compared to a 5-cyano derivative provides a stark illustration of the importance of this position.
Table 1: Comparative Activity of 5-Substituted Pyrimidine Derivatives as CDK9/CDK1 Inhibitors
| Compound ID | 5-Substituent | CDK9 Kᵢ (nM) | CDK1 Kᵢ (nM) |
| 12a | -CN | 1 | 6 |
| 12b | -OH | >155 | >230 |
Data sourced from Shao et al., 2013.[5]
The results are striking. The replacement of the 5-cyano group with a 5-hydroxyl group led to a greater than 155-fold loss in inhibitory activity against CDK9 and a more than 230-fold loss against CDK1.[5]
Mechanistic Interpretation
The dramatic drop in activity for the 5-hydroxy derivative can be rationalized by considering the principles outlined in the physicochemical comparison. The authors suggest that a protic or hydrogen bond donating function at the 5-position is detrimental to biological activity in this particular scaffold.[5] This indicates that the binding pocket of CDK9 in this region is likely hydrophobic and/or that the hydroxyl group's hydrogen-bonding potential disrupts a critical interaction or induces an unfavorable conformation.
A 5-methoxy group, being more lipophilic and lacking a hydrogen bond donor, would likely be more favorable in such a hydrophobic pocket. While not directly tested in this series, this case study strongly supports the hypothesis that the choice between a 5-methoxy and a 5-hydroxy group can be a critical determinant of biological activity, with the hydroxyl group's hydrogen-bonding capability being a double-edged sword.
Experimental Protocols
To aid researchers in their own investigations, we provide detailed, step-by-step methodologies for two key assays relevant to the evaluation of pyrimidine derivatives as potential anticancer agents.
Experimental Workflow for Anticancer Drug Screening
Caption: A streamlined workflow for the initial in vitro evaluation of synthesized pyrimidine derivatives.
Protocol 1: MTT Assay for Cellular Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-methoxy and 5-hydroxy pyrimidine compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
CDK9 Signaling Pathway
Caption: Simplified signaling pathway of CDK9 in promoting transcription and cell survival.
Protocol 2: In Vitro CDK9 Kinase Inhibition Assay
This protocol describes a typical luminescence-based kinase assay to measure the activity of CDK9 and the inhibitory potential of compounds.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer
-
Substrate (e.g., a peptide substrate for CDK9)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (5-methoxy and 5-hydroxy pyrimidines) in 100% DMSO.
-
Create a serial dilution of the compounds in kinase assay buffer.
-
Prepare the kinase reaction mixture containing the CDK9/Cyclin T1 enzyme and the substrate in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of the kinase reaction mixture to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Read the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
The seemingly minor structural change from a 5-hydroxy to a 5-methoxy substituent on a pyrimidine ring can have a profound impact on biological activity. The choice between these two groups is a critical decision in drug design, with the hydroxyl group's potent hydrogen bonding capability being a feature that can either be essential for high-affinity binding or detrimental if the target's binding site is intolerant of such an interaction. As the case study of CDK9 inhibitors demonstrates, a deep understanding of the target's structure and the physicochemical properties of the substituents is paramount for the rational design of effective and selective therapeutics. Researchers are encouraged to synthesize and test both analogs in their pyrimidine series to fully explore the structure-activity relationship and unlock the full potential of this versatile scaffold.
References
- Fischer, P. M. (2013). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Cancer Research, 73(8_Supplement), 697–697.
- Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659.
- Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
- Gedawy, E. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2155.
- Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EFFECTS OF 5-HYDROXYPYRIMIDINE DERIVATIVE ON GROWTH AND METASTASIS OF MELANOMA B16 IN C57BL/6 MICE - Zhurikov - Russian Journal of Biotherapy [bioterapevt.abvpress.ru]
- 5. Design, synthesis and biological evaluation of 5-hydroxy, 5-substituted-pyrimidine-2,4,6-triones as potent inhibitors of gelatinases MMP-2 and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-4,6-dimethylpyrimidine
This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 5-Methoxy-4,6-dimethylpyrimidine (CAS: 14001-60-6).
As a Senior Application Scientist, I have structured this protocol not merely to meet compliance, but to ensure the integrity of your experimental data and the long-term health of your personnel. While often classified as a standard organic intermediate, the pyrimidine core's potential biological activity requires a "Universal Precaution" approach, treating the substance as a bioactive irritant until specific toxicological endpoints are ruled out.
Part 1: Hazard Assessment & Core Safety Profile
Before handling, you must understand the nature of the risk. 5-Methoxy-4,6-dimethylpyrimidine is typically a crystalline solid. The primary risks are particulate inhalation (irritation to the upper respiratory tract) and contact dermatitis (sensitization).
GHS Classification & Hazard Data
Note: In the absence of compound-specific acute toxicity data (LD50), we apply the "precautionary principle" based on structural analogs (e.g., 4-Methoxy-2,6-dimethylpyrimidine).
| Parameter | Classification | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation | Lipophilic nature allows dermal penetration; local inflammation. |
| Eye Damage/Irritation | Category 2A | H319 : Causes serious eye irritation | Mechanical abrasion (dust) + chemical irritation of mucous membranes. |
| STOT - Single Exposure | Category 3 | H335 : May cause respiratory irritation | Fine particulates settle in bronchial tubes, triggering coughing/inflammation. |
| Reactivity | Stable | N/A | Incompatible with strong oxidizing agents.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Senior Scientist Insight: Standard "lab safety" advice often fails because it ignores permeation kinetics . For this pyrimidine derivative, relying solely on thin latex gloves is insufficient due to the compound's organic solubility.
Hand Protection (The "Breakthrough" Logic)
-
Recommendation: Nitrile (Minimum thickness: 0.11 mm) for incidental contact.
-
Scientific Rationale: Pyrimidines are moderately polar. Natural rubber latex offers poor resistance to organic nitrogen compounds. Nitrile provides a tighter cross-linked polymer structure, resisting permeation for >30 minutes during splash incidents.
-
High-Risk Protocol (Immersion/Solutions): If dissolving in penetrating solvents (e.g., DMSO, DCM), you must use Silver Shield (Laminate) or Double-Glove (Nitrile over PE/EVA). The solvent acts as a carrier, dragging the pyrimidine through the glove material.
Respiratory Protection
-
Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary Barrier (Outside Hood): A standard surgical mask provides zero protection against chemical dust. Use a NIOSH N95 or P100 particulate respirator if weighing outside a containment enclosure is unavoidable (not recommended).
Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why Goggles over Glasses? Safety glasses have gaps. Fine crystalline powders (like this pyrimidine) drift on air currents. Goggles form a seal, preventing dust from dissolving in the tear film of the eye, which would create a concentrated irritant solution directly on the cornea.
Part 3: Operational Workflow & Engineering Controls
This workflow is designed to minimize "transient exposure"—the moments between storage and reaction where accidents most often occur.
Step 1: Storage & Retrieval
-
Environment: Store in a cool, dry place, preferably under an inert atmosphere (Argon/Nitrogen) if long-term stability is critical.
-
Segregation: Keep away from strong oxidizers (e.g., peroxides, permanganates) to prevent exothermic degradation.
Step 2: Weighing & Transfer (The Critical Step)
-
Static Control: Pyrimidine powders are often static-prone. Use an antistatic gun or polonium strip near the balance. Static discharge can cause powder to "jump," creating an inhalation hazard.
-
The "Transfer Triangle":
-
Tare the receiving vessel (flask) inside the fume hood.
-
Bring the solid container into the hood.
-
Transfer using a disposable spatula. Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
Step 3: Solubilization & Reaction
-
Solvent Choice: When dissolving in organic solvents, the risk profile shifts from inhalation to dermal absorption.
-
Labeling: Immediately label the flask with the full chemical name and "Irritant" warning. Structure codes (e.g., "Compound A") are insufficient for emergency responders.
Part 4: Emergency & Disposal Protocols
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don goggles, double nitrile gloves, and N95 respirator.
-
Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Clean: Scoop the wet material into a waste container. Wipe the surface with soap and water.[1][2][3][4]
Disposal Strategy
-
Stream: Organic Chemical Waste .
-
Segregation: Do not mix with acidic waste streams if there is a risk of generating heat, though pyrimidines are generally basic.
-
Destruction: Incineration is the preferred method for nitrogen-containing heterocycles to ensure complete thermal decomposition.
Part 5: Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling 5-Methoxy-4,6-dimethylpyrimidine based on the physical state and quantity.
Caption: Operational decision tree for selecting Engineering Controls and PPE based on physical state and quantity.
References
-
PubChem. (n.d.). Compound Summary: 4-Methoxy-2,6-dimethylpyrimidine (Isomer Analog Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyrimidine Handling. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
